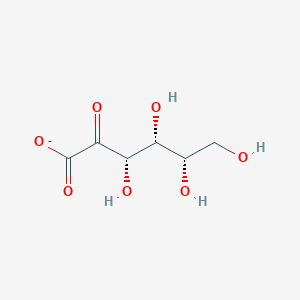
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate can be synthesized through the reduction of 2,5-diketo-D-gluconic acid using 2,5-diketo-D-gluconic acid reductase A. This enzyme catalyzes the reduction reaction in the presence of NADP+ to produce 2,5-didehydro-D-gluconate, H+, and NADPH .
Industrial Production Methods
In industrial settings, this compound is produced through a fermentative process involving genetically manipulated Erwinia herbicola. This organism converts D-glucose into 2-keto-L-gulonic acid, a key precursor in the production of L-ascorbic acid (vitamin C) .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized forms.
Substitution: Specific conditions and reagents can facilitate substitution reactions involving this compound.
Major Products Formed
The major products formed from these reactions include 2,5-didehydro-D-gluconate and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate has several scientific research applications across various fields:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate involves its reduction by 2,5-diketo-D-gluconic acid reductase A. This enzyme catalyzes the conversion of 2,5-diketo-D-gluconic acid to 2-keto-L-gulonic acid in the presence of NADP+. The enzyme exhibits high selectivity for the substrate and higher thermal stability .
Comparaison Avec Des Composés Similaires
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate is similar to other sugar acids and derivatives, such as:
L-idonate: An optically active form of idonate with L-configuration.
2-Keto-L-gluconate: Another sugar acid derivative with similar structural properties.
Uniqueness
What sets this compound apart is its role as a key intermediate in the industrial production of L-ascorbic acid, making it highly valuable in the pharmaceutical and food industries .
Propriétés
Formule moléculaire |
C6H9O7- |
|---|---|
Poids moléculaire |
193.13 g/mol |
Nom IUPAC |
(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)/p-1/t2-,3+,4-/m0/s1 |
Clé InChI |
VBUYCZFBVCCYFD-NUNKFHFFSA-M |
SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O |
SMILES isomérique |
C([C@@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O |
SMILES canonique |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















